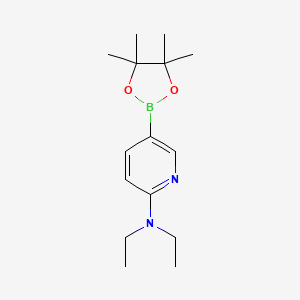
4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid is 1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored at 4°C .Applications De Recherche Scientifique
Application 1: Liquid Crystal Research
- Summary of the Application: “4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid” is used in the study of liquid crystals, specifically 4-cyano-3-fluorophenyl 4-pentylbenzoate . Liquid crystals are fluid phases in which the orientations and alignments of constituent molecules are partially ordered .
- Methods of Application or Experimental Procedures: The polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
- Results or Outcomes: Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . A transition between crystal IV and the nematic phase as well as solid–solid-phase transitions in crystal I and III was detected, and the thermodynamic quantities of the transitions were determined .
Application 2: Organic Synthesis
- Summary of the Application: Carboxylic acids are used in organic synthesis to obtain small molecules and macromolecules . They are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific reaction or synthesis being performed. Typically, carboxylic acids are used in reactions involving their carbonyl function (-C=O) and hydroxyl group (OH) .
- Results or Outcomes: The outcomes can vary greatly depending on the specific reaction or synthesis being performed. In general, carboxylic acids can be used to produce a wide range of organic compounds .
Application 3: Nanotechnology
- Summary of the Application: Carboxylic acids are used in nanotechnology for the modification of surfaces of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific nanoparticle or nanostructure being modified. Typically, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes: The outcomes can vary greatly depending on the specific nanoparticle or nanostructure being modified. In general, carboxylic acids can be used to improve the properties of nanoparticles and nanostructures .
Application 4: Polymers
- Summary of the Application: Carboxylic acids are used in the field of polymers for the synthesis of monomers, additives, catalysts, etc .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific polymer being synthesized or modified. Typically, carboxylic acids are used in reactions involving their carbonyl function (-C=O) and hydroxyl group (OH) .
- Results or Outcomes: The outcomes can vary greatly depending on the specific polymer being synthesized or modified. In general, carboxylic acids can be used to produce a wide range of polymers with various properties .
Application 1: Liquid Crystal Research
- Summary of the Application: “4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid” is used in the study of liquid crystals, specifically 4-cyano-3-fluorophenyl 4-pentylbenzoate . Liquid crystals are fluid phases in which the orientations and alignments of constituent molecules are partially ordered .
- Methods of Application or Experimental Procedures: The polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
- Results or Outcomes: Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . A transition between crystal IV and the nematic phase as well as solid–solid-phase transitions in crystal I and III was detected, and the thermodynamic quantities of the transitions were determined .
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
4-(4-cyano-3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQNQAOEJZCAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718272 | |
| Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | |
CAS RN |
1260811-82-2 | |
| Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)


![tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B567563.png)



![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)



![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)

![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)